
Amtolmetin guacil
Vue d'ensemble
Description
La tolmétine guacil est un anti-inflammatoire non stéroïdien (AINS) connu pour ses propriétés analgésiques, antipyrétiques et gastroprotectrices. C'est un promédicament de la tolmétine, conçu pour réduire les effets secondaires gastro-intestinaux généralement associés aux AINS .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La tolmétine guacil est synthétisée par amidation de la tolmétine avec la glycine. La réaction implique généralement les étapes suivantes :
Synthèse de la tolmétine : La tolmétine est synthétisée en faisant réagir l'acide 1-méthyl-5-(4-méthylbenzoyl)pyrrole-2-acétique avec des réactifs appropriés.
Amidation : La tolmétine est ensuite mise à réagir avec la glycine dans des conditions contrôlées pour former la tolmétine guacil.
Méthodes de production industrielle : La production industrielle de la tolmétine guacil suit des voies de synthèse similaires mais à plus grande échelle, assurant une pureté et un rendement élevés. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final.
Analyse Des Réactions Chimiques
Types de réactions : La tolmétine guacil subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Elle peut être hydrolysée pour produire de la tolmétine, du MED5 et du guaiacol.
Oxydation et réduction : Ces réactions sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Réactifs et conditions courants :
Hydrolyse : Elle se produit généralement en présence d'eau et d'enzymes dans le tractus gastro-intestinal.
Oxydation et réduction : Peut impliquer des réactifs comme le peroxyde d'hydrogène ou des agents réducteurs dans des conditions de laboratoire contrôlées.
Principaux produits formés :
Tolmétine : Le principal métabolite actif.
MED5 : Un métabolite secondaire.
Guaiacol : Un autre métabolite secondaire.
Applications De Recherche Scientifique
Treatment of Osteoarthritis (OA)
Several studies have demonstrated the effectiveness of AMG in managing pain associated with osteoarthritis. A meta-analysis reviewed randomized controlled trials comparing AMG with other NSAIDs, revealing that AMG had a significantly lower incidence of adverse gastrointestinal effects. The odds ratio for adverse effects was 0.2 (95% CI: 0.1, 0.3), indicating a favorable safety profile compared to traditional NSAIDs .
Key Findings:
- Efficacy: AMG showed a marked analgesic effect, with a 40% or more pain reduction in 72.5% of patients .
- Tolerability: In an observational study involving 220 patients with knee OA, AMG was well-tolerated, with no serious adverse events reported .
Study Type | Sample Size | Pain Reduction | Adverse Events |
---|---|---|---|
RCT | 780 | Significant | Lower than NSAIDs |
Observational | 220 | 40%+ | Mild/Moderate (7.7%) |
Management of Rheumatoid Arthritis (RA)
Long-term use of AMG has been evaluated in patients with rheumatoid arthritis, where it serves as an alternative to traditional NSAIDs due to its reduced gastrointestinal risk. Studies indicate that AMG maintains efficacy in pain management while minimizing the risk of gastric mucosal lesions .
Findings:
- Long-term Safety: AMG's long-term use shows promise in controlling chronic pain without significant gastrointestinal complications, making it suitable for patients requiring ongoing therapy .
Gastrointestinal Tolerability
One of the standout features of AMG is its improved gastrointestinal tolerability compared to conventional NSAIDs. Research indicates that patients using AMG experience fewer gastric mucosal lesions and have a lower rate of treatment discontinuation due to side effects .
Clinical Implications:
- Patient Compliance: The enhanced tolerability may lead to better patient adherence to treatment regimens, particularly for those with a history of NSAID-related gastrointestinal issues.
Case Studies
Case Study 1: Efficacy in OA Patients
In a clinical trial involving patients suffering from knee OA and dyspepsia, AMG was administered over a period of weeks. Results showed significant reductions in both pain and dyspeptic symptoms, leading to high patient satisfaction rates .
Case Study 2: Long-term RA Management
A cohort study followed RA patients on long-term AMG therapy, documenting sustained pain relief and minimal adverse effects over several months. This study highlighted AMG's potential as a safer alternative for chronic pain management in this population .
Mécanisme D'action
Amtolmetin guacil exerts its effects through several mechanisms:
Prostaglandin Synthesis Inhibition: It inhibits the enzyme cyclooxygenase (COX), reducing the synthesis of prostaglandins, which are mediators of inflammation and pain.
Capsaicin Receptor Stimulation: The presence of a vanillic moiety allows it to stimulate capsaicin receptors in the gastrointestinal wall, leading to the release of gastroprotective nitric oxide (NO).
NO Release: The release of NO provides additional gastroprotective effects.
Comparaison Avec Des Composés Similaires
Composés similaires :
Tolmétine : Le composé parent, également un AINS avec des propriétés anti-inflammatoires similaires.
Ibuprofène : Un autre AINS, couramment utilisé pour la douleur et l'inflammation, mais avec des effets secondaires gastro-intestinaux plus importants.
Naproxène : Un AINS avec une demi-vie plus longue, mais également associé à des problèmes gastro-intestinaux.
Unicité : La tolmétine guacil est unique en raison de ses propriétés gastroprotectrices, qui sont attribuées à sa capacité à libérer du NO et à stimuler les récepteurs de la capsaïcine. Cela en fait une option préférable pour les patients qui nécessitent un traitement par AINS à long terme mais qui risquent des complications gastro-intestinales .
Propriétés
IUPAC Name |
(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJNMKKMGIAGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236291 | |
Record name | Amtolmetin guacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87344-06-7 | |
Record name | Amtolmetin guacil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87344-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amtolmetin guacil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amtolmetin guacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMTOLMETIN GUACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.